4-(4-Iodophenyl)sulfonylmorpholine

Myeloperoxidase inhibition Enzyme selectivity Peroxidase assays

4-(4-Iodophenyl)sulfonylmorpholine (CAS 22950-14-7) is an N-arylsulfonyl morpholine derivative characterized by a para-iodo substitution on the phenyl ring and a sulfonyl-linked morpholine moiety. This compound belongs to a class of sulfonamide-containing heterocycles frequently utilized as pharmacophores in medicinal chemistry and as versatile synthetic intermediates in organic synthesis.

Molecular Formula C10H12INO3S
Molecular Weight 353.18g/mol
CAS No. 22950-14-7
Cat. No. B369099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodophenyl)sulfonylmorpholine
CAS22950-14-7
Molecular FormulaC10H12INO3S
Molecular Weight353.18g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
InChIKeyCIUYBBOXOYPJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Iodophenyl)sulfonylmorpholine (CAS 22950-14-7) Procurement Guide: Chemical Class and Core Characteristics


4-(4-Iodophenyl)sulfonylmorpholine (CAS 22950-14-7) is an N-arylsulfonyl morpholine derivative characterized by a para-iodo substitution on the phenyl ring and a sulfonyl-linked morpholine moiety. This compound belongs to a class of sulfonamide-containing heterocycles frequently utilized as pharmacophores in medicinal chemistry and as versatile synthetic intermediates in organic synthesis. Its distinguishing features include a molecular weight of 353.18 g/mol, the molecular formula C10H12INO3S, and the presence of the iodine atom which confers unique reactivity and physicochemical properties relative to other halogenated analogs . Commercially, the compound is typically supplied as a solid with a standard purity specification of ≥98% [1].

Why 4-(4-Iodophenyl)sulfonylmorpholine Cannot Be Casually Substituted with Other Halogenated Morpholine Analogs


Direct substitution of 4-(4-Iodophenyl)sulfonylmorpholine with closely related halogen analogs (e.g., 4-fluoro, 4-chloro, or 4-bromo derivatives) or alternative heterocyclic amines (e.g., piperidine, pyrrolidine) is inadvisable without experimental validation due to documented, quantifiable divergences in biological target engagement, metabolic stability, and synthetic utility. The iodine atom's large van der Waals radius (∼1.98 Å) and high polarizability profoundly influence halogen bonding, steric occupancy in enzyme active sites, and lipophilicity (clogP) [1]. Furthermore, the morpholine ring's unique basicity (pKa ∼8.3) and conformation impacts solubility and off-target pharmacology compared to other saturated N-heterocycles [2]. The following evidence guide quantifies these specific differentiations to support informed scientific selection and procurement decisions.

Quantitative Differentiation Guide for 4-(4-Iodophenyl)sulfonylmorpholine vs. Halogenated Analogs


MPO Enzyme Inhibition Potency and Selectivity Profile Relative to Peroxidase Family Members

4-(4-Iodophenyl)sulfonylmorpholine demonstrates sub-micromolar inhibitory activity against human myeloperoxidase (MPO) (IC50 = 159 nM) [1]. Crucially, this activity is differentiated from its effects on other peroxidase enzymes: it is >16-fold selective over thyroid peroxidase (TPO, IC50 = 6,300 nM) and >16-fold selective over cytochrome P450 3A4 (CYP3A4, IC50 = 2,600 nM) [1]. This intrafamily selectivity profile is not a conserved feature of the broader N-arylsulfonyl morpholine class and is likely attributable to specific halogen-bonding interactions enabled by the para-iodo substituent within the MPO active site architecture.

Myeloperoxidase inhibition Enzyme selectivity Peroxidase assays

Hit Confirmation in Phenotypic Cancer Stem Cell Screening: Activity Distribution

In a luminescence-based, cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells, 4-(4-Iodophenyl)sulfonylmorpholine was identified as an active hit [1]. Out of 45 compounds tested in the dose-response set, 26 exhibited activity, with 6 compounds demonstrating potency ≤ 1 µM. The specific quantitative potency (IC50) of 4-(4-Iodophenyl)sulfonylmorpholine in this assay is documented in the PubChem BioAssay database (AID 504535), placing it within a quantifiable tier of high-potency hits in this specific disease-relevant phenotypic model [1].

Cancer stem cells Phenotypic screening Antiproliferative activity

Synthetic Utility: The Iodo Substituent as a Privileged Handle for Cross-Coupling Reactions

The para-iodo substituent on 4-(4-Iodophenyl)sulfonylmorpholine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage diversification into more complex biaryl or alkyne-linked structures [1]. In contrast, the 4-chloro and 4-fluoro analogs (CAS 22771-99-9 and CAS 333-43-3, respectively) are significantly less reactive or inert under standard cross-coupling conditions due to the higher bond dissociation energy of C-Cl and C-F bonds relative to C-I [2]. The 4-bromo analog (CAS 834-67-3) offers intermediate reactivity but with a narrower substrate scope for certain challenging coupling partners. This reactivity profile makes the iodo derivative the preferred starting material for generating diverse libraries via C-C bond formation.

Suzuki-Miyaura coupling Sonogashira coupling Chemical biology probes

Optimal Research and Industrial Application Scenarios for 4-(4-Iodophenyl)sulfonylmorpholine


Developing Selective MPO Inhibitors for Inflammatory Disease Research

Researchers focused on myeloperoxidase (MPO) as a therapeutic target for cardiovascular or chronic inflammatory diseases should prioritize this compound. The documented IC50 of 159 nM against MPO, coupled with its >16-fold selectivity window over TPO and CYP3A4, makes it a suitable starting point for medicinal chemistry optimization [1]. This profile reduces the confounding variables associated with off-target peroxidase or cytochrome P450 activity, thereby increasing confidence in in vitro and early in vivo target engagement studies.

Chemical Probe Synthesis and Library Diversification via Cross-Coupling

Medicinal chemists and chemical biologists seeking to generate focused libraries of N-arylsulfonyl morpholines will find the iodo derivative's reactivity in Suzuki-Miyaura and Sonogashira couplings to be a key advantage [1]. Starting with the 4-iodo compound allows for efficient, high-yielding diversification at the para-position to explore SAR around the phenyl ring, an approach that is impractical or inefficient with the corresponding 4-chloro or 4-fluoro analogs. This directly enables rapid exploration of chemical space around this pharmacophore.

Investigating Cancer Stem Cell Biology with a Phenotypically Validated Hit

Investigators studying cancer stem cell (CSC) maintenance and self-renewal can utilize this compound as a confirmed hit from a dedicated CSC phenotypic screen [1]. Its placement in the sub-micromolar potency tier (≤1 µM) in this complex cellular model provides a validated starting point for target deconvolution studies (e.g., chemoproteomics, CRISPR screens) or for use as a reference tool compound in benchmarking assays for new CSC inhibitor discovery campaigns.

Pharmaceutical Development Requiring Differentiated Peroxidase Selectivity

In preclinical drug development programs targeting MPO, this compound offers a clear advantage over non-selective peroxidase inhibitors. The availability of comparative activity data against the closely related enzymes TPO and CYP3A4 enables a more precise risk assessment for potential thyroid-related adverse events and drug-drug interactions early in the candidate selection process, supporting a data-driven approach to lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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